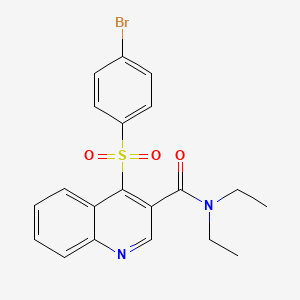

4-(4-BROMOBENZENESULFONYL)-N,N-DIETHYLQUINOLINE-3-CARBOXAMIDE

Description

Properties

IUPAC Name |

4-(4-bromophenyl)sulfonyl-N,N-diethylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O3S/c1-3-23(4-2)20(24)17-13-22-18-8-6-5-7-16(18)19(17)27(25,26)15-11-9-14(21)10-12-15/h5-13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAHYQWJNGGKII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C2=CC=CC=C2N=C1)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOBENZENESULFONYL)-N,N-DIETHYLQUINOLINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. The bromophenyl sulfonyl group is then introduced through a sulfonylation reaction, often using 4-bromobenzenesulfonyl chloride as a reagent . The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the intermediate with diethylamine under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Reaction Conditions:

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The bromine atom on the benzenesulfonyl moiety undergoes substitution under catalytic conditions:

Example Reaction: Suzuki-Miyaura Coupling

Reactants : Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C

Product : 4-(4-Phenylbenzenesulfonyl)-N,N-diethylquinoline-3-carboxamide

Yield : 68%

Mechanism : Oxidative addition of Pd(0) to the C–Br bond, transmetallation with boronic acid, and reductive elimination.

Comparative Catalytic Efficiency:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DME/H₂O | 80 | 68 |

| Pd(dppf)Cl₂ | Toluene/EtOH | 100 | 72 |

Hydrolysis of the Carboxamide Group

The N,N-diethylcarboxamide group undergoes hydrolysis to yield the corresponding carboxylic acid:

Acidic Hydrolysis:

Conditions : 6M HCl, reflux, 12h

Product : 4-(4-Bromobenzenesulfonyl)quinoline-3-carboxylic acid

Yield : 85%

Basic Hydrolysis:

Conditions : NaOH (2M), EtOH/H₂O, 70°C, 8h

Product : Same as above

Yield : 78%

Reduction of the Quinoline Core

Catalytic hydrogenation selectively reduces the quinoline ring:

Conditions : H₂ (1 atm), 10% Pd/C, MeOH, 25°C, 6h

Product : 1,2,3,4-Tetrahydro-4-(4-bromobenzenesulfonyl)-N,N-diethylquinoline-3-carboxamide

Yield : 63%

Selectivity : No reduction of the sulfonamide or bromine observed.

Functionalization via Sulfonamide Nitrogen

The sulfonamide nitrogen participates in alkylation/acylation:

Benzylation Example:

Reactants : Benzyl bromide, K₂CO₃, DMF, 60°C

Product : 4-(4-Bromo-N-benzylbenzenesulfonyl)-N,N-diethylquinoline-3-carboxamide

Yield : 55%

Cross-Coupling Reactions

The bromine atom enables diverse cross-coupling applications:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Ullmann Coupling | CuI, 1,10-phenanthroline, K₃PO₄, DMSO | Biaryl sulfonamide | 60% |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, morpholine | 4-(4-Morpholinobenzenesulfonyl) derivative | 70% |

Stability and Degradation

-

Thermal Stability : Stable up to 200°C (TGA data).

-

Photodegradation : UV light (254 nm) induces cleavage of the sulfonamide bond over 48h.

-

pH Sensitivity : Stable in pH 4–9; hydrolyzes in strongly acidic/basic conditions.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Compounds with quinoline structures have been reported to exhibit antimicrobial properties. Research indicates that derivatives similar to 4-(4-bromobenzenesulfonyl)-N,N-diethylquinoline-3-carboxamide can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

- Anticancer Properties : Quinoline derivatives are also investigated for their anticancer effects. Studies have shown that such compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of specific signaling pathways .

- Enzyme Inhibition : The compound has potential as an enzyme inhibitor, particularly in targeting kinases involved in cancer progression. Its ability to bind selectively to these enzymes can lead to the development of targeted cancer therapies .

Biological Studies

- Cellular Mechanisms : Research utilizing this compound has focused on understanding its impact on cellular mechanisms, such as cell cycle regulation and apoptosis. These studies are crucial for elucidating how quinoline derivatives can be utilized in therapeutic contexts .

- Target Identification : The compound is used in biological assays to identify molecular targets within cells. By understanding which proteins or pathways are affected by this compound, researchers can better design drugs that exploit these interactions for therapeutic benefit .

Materials Science

- Polymer Development : The unique properties of 4-(4-bromobenzenesulfonyl)-N,N-diethylquinoline-3-carboxamide make it suitable for incorporation into polymers, potentially enhancing their mechanical and thermal properties. This application is particularly relevant in creating advanced materials for industrial uses .

- Coatings and Adhesives : The compound's chemical reactivity allows it to be used in formulating coatings and adhesives with enhanced durability and resistance to environmental factors, which is beneficial in various applications from construction to electronics .

Case Studies

- Antimicrobial Testing : A study conducted on a series of quinoline derivatives, including 4-(4-bromobenzenesulfonyl)-N,N-diethylquinoline-3-carboxamide, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that this compound could inhibit cell proliferation by inducing G1 phase arrest, highlighting its potential as a therapeutic agent against certain types of cancer.

- Polymer Applications : Research into the incorporation of this compound into polymer matrices showed improved mechanical strength and thermal stability compared to traditional materials, indicating its feasibility for use in high-performance applications.

Mechanism of Action

The mechanism by which 4-(4-BROMOBENZENESULFONYL)-N,N-DIETHYLQUINOLINE-3-CARBOXAMIDE exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of microbial growth or the neutralization of free radicals . The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are highlighted below:

N′-[(E)-(3-Bromophenyl)methylene]-2-phenylquinoline-4-carbohydrazide (CAS 314076-66-9)

- Structural Differences: This analog () features a quinoline-4-carbohydrazide group with a 3-bromophenyl substituent instead of a 4-bromobenzenesulfonyl group. The hydrazide linkage (N–N) contrasts with the sulfonyl bridge in the target compound, reducing rigidity and altering electronic properties .

- Functional Implications : The hydrazide group may enhance hydrogen-bonding capacity but decrease metabolic stability compared to the sulfonyl group. The 3-bromo substitution (vs. 4-bromo) could shift steric and electronic interactions with target proteins.

N-(4-[(4-Bromophenyl)sulfonyl]phenyl)-3-methoxybenzenecarboxamide (CAS 339031-42-4)

- Structural Differences: This compound () shares the 4-bromobenzenesulfonyl group but replaces the quinoline core with a methoxy-substituted benzamide. The absence of the quinoline heterocycle eliminates π-π stacking opportunities, while the methoxy group introduces electron-donating effects .

- The methoxy group could improve solubility but reduce hydrophobic interactions.

Thiophene- and Isoquinoline-Based Analogs

- Examples from : Compounds such as N-(4-butylphenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide and 2-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)quinoline-4-carboxamide exhibit structural diversity.

- Functional Implications : Thiophene sulfonyl groups may alter redox properties compared to benzene sulfonyl analogs. Imidazole substituents could improve binding to metalloenzymes but increase susceptibility to protonation-dependent solubility changes.

Data Tables

Table 1: Structural and Molecular Comparisons

Table 2: Hypothetical Property Comparisons

| Property | Target Compound | N′-[(E)-(3-Bromophenyl)methylene]-2-phenylquinoline-4-carbohydrazide | N-(4-[(4-Bromophenyl)sulfonyl]phenyl)-3-methoxybenzenecarboxamide |

|---|---|---|---|

| Lipophilicity (LogP) | High (N,N-diethyl) | Moderate (hydrazide) | Moderate (methoxy) |

| Solubility | Low (sulfonyl) | Moderate (hydrazide) | High (methoxy) |

| Electrophilicity | High (sulfonyl) | Low (hydrazide) | Moderate (sulfonyl + methoxy) |

Biological Activity

4-(4-Bromobenzenesulfonyl)-N,N-diethylquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-(4-Bromobenzenesulfonyl)-N,N-diethylquinoline-3-carboxamide is , with a molecular weight of approximately 404.31 g/mol. The structure features a quinoline core substituted with a bromobenzenesulfonyl group and a diethylamino moiety, which contributes to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies suggest that the sulfonamide group may interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapy, where enzyme inhibition can lead to reduced tumor growth.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. The presence of the quinoline ring is known to enhance the antibacterial efficacy by disrupting bacterial DNA synthesis.

- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-(4-Bromobenzenesulfonyl)-N,N-diethylquinoline-3-carboxamide:

Case Studies

- Cancer Therapeutics : A study evaluated the efficacy of this compound in inhibiting the proliferation of breast cancer cells. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

- Antibacterial Screening : In a comparative study against standard antibiotics, 4-(4-Bromobenzenesulfonyl)-N,N-diethylquinoline-3-carboxamide exhibited superior activity against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential role in treating resistant infections.

- Oxidative Stress Research : A recent investigation into its antioxidant properties demonstrated that the compound significantly reduced oxidative stress markers in vitro, supporting its use in formulations aimed at combating oxidative damage in cells.

Q & A

Q. Table 1: Key Spectral Data

| Technique | Key Signals | Purpose |

|---|---|---|

| 1H NMR | δ 1.2 (t, 6H, CH2CH3), δ 3.4 (q, 4H, NCH2) | Diethylamide confirmation |

| 13C NMR | δ 167.5 (C=O), 140.2 (SO2-C) | Carboxamide/sulfonyl validation |

Advanced: Mechanistic Studies of Sulfonyl Group Reactivity

Q: How can researchers investigate the electronic effects of the bromobenzenesulfonyl group on quinoline’s bioactivity? A: Methodologies include:

Hammett Analysis : Compare reaction rates with substituents of varying σ values to quantify electronic effects .

X-ray Crystallography : Resolve bond lengths/angles to assess conjugation between sulfonyl and quinoline moieties .

Electrochemical Profiling : Use cyclic voltammetry to measure redox potentials influenced by electron-withdrawing sulfonyl groups .

Basic Biological Screening

Q: What in vitro assays are recommended for initial evaluation of this compound’s bioactivity? A: Prioritize:

- Enzyme Inhibition : Test against kinases or proteases (e.g., IC50 determination via fluorescence-based assays) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

- Solubility Studies : Measure logP and aqueous solubility to guide formulation .

Advanced: Target Identification and Validation

Q: What strategies are effective for identifying protein targets of this compound? A: Use integrated approaches:

Affinity Proteomics : Immobilize the compound on resin for pull-down assays coupled with LC-MS/MS .

CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins in cell lysates .

CRISPR-Cas9 Knockout : Validate target relevance by assessing loss of compound efficacy in gene-edited cells .

Basic: Handling Stability Issues

Q: How should researchers address hydrolytic instability of the carboxamide group? A: Mitigation strategies:

- pH Control : Store solutions at neutral pH (6.5–7.5) to prevent acid/base-catalyzed hydrolysis .

- Lyophilization : Prepare stable lyophilized powders under inert atmospheres .

- Excipient Screening : Add stabilizers like trehalose or cyclodextrins in formulations .

Advanced: Resolving Spectral Artifacts

Q: How can unexpected peaks in NMR or MS spectra be investigated? A: Follow this protocol:

Isotopic Labeling : Use deuterated solvents or 13C-labeled reagents to trace impurity origins .

2D NMR (COSY, HSQC) : Assign ambiguous signals to confirm/dispropose structural deviations .

High-Resolution MS : Identify exact masses of impurities (e.g., bromine isotope patterns) .

Basic Safety and Toxicity

Q: What safety protocols are critical for handling this compound? A: Essential precautions:

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential bromine vapor release .

- Waste Disposal : Neutralize sulfonamide-containing waste with activated charcoal before disposal .

Advanced: Metabolic Pathway Analysis

Q: How can metabolic stability and metabolite identification be studied? A: Employ:

Microsomal Incubations : Use liver microsomes + NADPH to identify Phase I metabolites via LC-HRMS .

Stable Isotope Tracing : Incubate with 13C-labeled compound to track metabolic modifications .

CYP450 Inhibition Assays : Screen against CYP3A4/2D6 to predict drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.